molecular formula C33H41NO6S B11988823 (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate

Cat. No.: B11988823
M. Wt: 579.7 g/mol
InChI Key: RVNYFXAZUZWRMP-UHFFFAOYSA-N
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Description

The compound (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclopenta[c]chromen core, which is known for its biological activity, and a sulfonylamino group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate typically involves multiple steps:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions starting from a suitable precursor.

    Introduction of the hexyl group: This step involves alkylation reactions under basic conditions.

    Attachment of the sulfonylamino group: This is usually done through sulfonylation reactions using sulfonyl chlorides and amines.

    Formation of the final ester: This involves esterification reactions, often using carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols or amines to amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate due to its pharmacological properties.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can enhance its binding affinity to certain proteins, while the cyclopenta[c]chromen core can modulate its biological activity. This compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate: can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different functional groups, leading to different biological activities.

The uniqueness of This compound lies in its specific combination of functional groups, which can enhance its pharmacological properties and make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C33H41NO6S

Molecular Weight

579.7 g/mol

IUPAC Name

(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C33H41NO6S/c1-3-4-5-6-8-25-19-29-27-9-7-10-28(27)33(36)40-31(29)20-30(25)39-32(35)24-15-13-23(14-16-24)21-34-41(37,38)26-17-11-22(2)12-18-26/h11-12,17-20,23-24,34H,3-10,13-16,21H2,1-2H3

InChI Key

RVNYFXAZUZWRMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C3CCC(CC3)CNS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C5=C2CCC5

Origin of Product

United States

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